2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClF3N2O and its molecular weight is 272.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
T-type Calcium Channel Antagonists
- Fritch and Krajewski (2010) explored the use of 2,8-diazaspiro[4.5]decan-1-ones as T-type calcium channel antagonists. Their findings suggested these compounds could approximate a 5-feature T-type pharmacophore model and showed potency as T-type calcium channel inhibitors, with modest selectivity over L-type channels (Fritch & Krajewski, 2010).
CCR4 Antagonists
- Shukla et al. (2016) synthesized potent CCR4 antagonists from this compound class, showing high affinity in binding assays and the ability to induce endocytosis of CCR4, which is not a common property in small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Neural Calcium Uptake Inhibition
- Tóth et al. (1997) reported on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showing potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits in rats (Tóth et al., 1997).
Antihypertensive Activity
- Caroon et al. (1981) explored the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, finding specific derivatives effective in reducing blood pressure in spontaneously hypertensive rats (Caroon et al., 1981).
Soluble Epoxide Hydrolase Inhibitors
- Kato et al. (2013) identified derivatives as potent soluble epoxide hydrolase inhibitors and effective agents for treating hypertension, demonstrating reduced blood pressure in hypertensive rats upon oral administration (Kato et al., 2013).
Novel Interactions with Enzymes
- Deng et al. (2013) discovered a unique complex crystal structure of an enzyme with a 2,8-diazaspiro[4.5]decan-1-one analogue, revealing novel interactions and leading to compounds with high potency and good oral pharmacokinetics (Deng et al., 2013).
Muscarinic Receptor Affinity
- Cignarella et al. (1994) synthesized a series of 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones, testing them for affinity towards muscarinic receptors. Their results indicated a lack of significant cholinergic properties in these compounds (Cignarella et al., 1994).
Wirkmechanismus
The compound also contains a diazaspiro functional group, which is a type of nitrogen-containing spirocyclic compound . These types of compounds are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance their binding affinity to biological targets .
The trifluoroethyl group in the compound could potentially increase its lipophilicity, which could enhance its ability to cross cell membranes and increase its bioavailability .
Biochemische Analyse
Biochemical Properties
Its unique structure suggests potential interactions with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-15-6-3-9(8(15)16)1-4-14-5-2-9;/h14H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSFGAKQPGDLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.